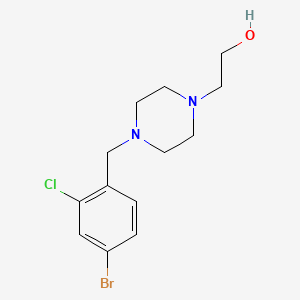
2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol
説明
2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C13H18BrClN2O and its molecular weight is 333.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
It is known that the compound is synthesized through a condensation reaction . The intermediates are obtained by a condensation reaction between the 2-bromo-1- (4-bromophenyl)ethanone and the substituted phenylpiperazine . In the second step, the reduction of intermediates with sodium borohydride in ethanol leads to the formation of the title compound .
生物活性
2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is known for its versatility in drug design, particularly in developing agents with antimicrobial and anticancer properties.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound includes a bromo and a chloro substituent on the benzyl ring, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing halogen substituents, such as bromine and chlorine, often exhibit enhanced antimicrobial properties. In vitro studies have shown that this compound possesses significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be in the range of 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent activity .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have indicated that derivatives with similar piperazine structures have shown efficacy against various cancer cell lines. The mechanism of action may involve the modulation of specific molecular targets within cancer cells, leading to apoptosis or growth inhibition .
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules, including enzymes and receptors. Molecular docking studies have suggested that this compound can bind effectively to target proteins involved in bacterial cell wall synthesis and cancer cell proliferation pathways .
Case Studies
Several studies have explored the biological efficacy of similar compounds. For example, a study on piperazine derivatives demonstrated that modifications at the para position of the phenyl ring significantly enhanced antibacterial activity due to improved binding affinity to bacterial targets . Another investigation highlighted the anticancer properties of piperazine-based compounds against specific cancer types, showcasing their potential as therapeutic agents .
化学反応の分析
Substitution Reactions
The bromine and chlorine atoms on the benzyl group undergo nucleophilic aromatic substitution (NAS) under specific conditions.
Bromine Substitution
-
Reagents/Conditions : Amines (e.g., aniline) or thiols in the presence of a base (K₂CO₃) and polar aprotic solvents (DMF) at 80–100°C.
-
Product : Derivatives with substituents like –NH₂ or –SH at the para-bromo position.
-
Example :
Chlorine Substitution
-
Reagents/Condients : Requires harsher conditions (e.g., Pd-catalyzed coupling) due to lower reactivity compared to bromine .
Oxidation of the Ethanol Group
-
Reagents : KMnO₄ or CrO₃ in acidic media.
-
Product : Corresponding ketone or carboxylic acid derivatives .
Reduction of the Piperazine Ring
-
Reagents : H₂/Pd-C or LiAlH₄.
-
Product : Saturated piperidine derivatives, altering the compound’s basicity .
Etherification
-
Reagents : Alkyl halides (e.g., CH₃I) in the presence of NaH.
Sulfonation
-
Reagents : Sulfur trioxide (SO₃) in pyridine.
-
Product : Sulfonate esters, enhancing water solubility.
Key Reaction Data
Mechanistic Insights
-
Steric Effects : The 2-chloro substituent hinders electrophilic attack at the ortho position, directing substitution to the para-bromo site.
-
Piperazine Basicity : The ring’s nitrogen atoms participate in acid-base reactions, enabling protonation under acidic conditions (e.g., HCl/EtOH), which modifies solubility .
Research Findings
特性
IUPAC Name |
2-[4-[(4-bromo-2-chlorophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2O/c14-12-2-1-11(13(15)9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULMGZKMLTXYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















